cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid

Description

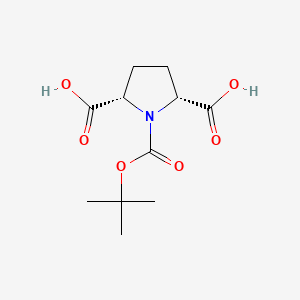

cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid is a bicyclic compound featuring a pyrrolidine ring with two carboxylic acid groups at the 2- and 5-positions and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group is widely used in organic synthesis to protect amines, enhancing solubility and stability during reactions.

Properties

Molecular Formula |

C11H17NO6 |

|---|---|

Molecular Weight |

259.26 g/mol |

IUPAC Name |

(2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2,5-dicarboxylic acid |

InChI |

InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-6(8(13)14)4-5-7(12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)/t6-,7+ |

InChI Key |

SLRVVQIMKPOTNJ-KNVOCYPGSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)O)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid typically involves the protection of pyrrolidine with a tert-butoxycarbonyl group followed by the introduction of carboxylic acid groups. One common method involves the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected pyrrolidine is then subjected to oxidation reactions to introduce the carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc-protecting group.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid involves its ability to act as a protecting group for amines, thereby preventing unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis, where the selective protection and deprotection of functional groups are crucial for the assembly of complex peptide chains .

Comparison with Similar Compounds

The following analysis compares cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid with structurally related dicarboxylic acids and pyrrolidine derivatives, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues in Pyrrolidine Dicarboxylates

Key analogs from the Catalog of Pyridine Compounds () include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| (±)-trans-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate | 1228070-72-1 | C₁₇H₂₃ClN₂O₄ | 354.83 | Trans-configuration; pyridinyl substituent; methyl ester at C3 |

| tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate | 1228665-86-8 | C₁₆H₂₄N₂O₃ | 292.37 | Single carboxylate; methoxy-pyridinyl substituent; no cis/trans ambiguity |

| This compound | Not provided | C₁₁H₁₇NO₆ | 259.26 (calc.) | Cis-configuration ; dual carboxylic acids; Boc-protected amine |

Key Differences :

- Stereochemistry : The cis-configuration of the target compound contrasts with the trans-isomer in the first analog, which impacts molecular packing, solubility, and chiral recognition .

- Functionality: Dual carboxylic acids (vs. mono-carboxylates or esters) increase acidity and metal-binding capacity, relevant for MOF synthesis or catalysis .

Historical Analogs: Glyoxaline-4:5-Dicarboxylic Acids

Early 20th-century glyoxaline derivatives () like glyoxaline-4:5-dicarboxylic acid and its alkyl-substituted variants differ fundamentally:

- Core Structure : Glyoxaline (imidazole) vs. pyrrolidine.

- Properties : Higher melting points (e.g., potassium hydrogen salt of glyoxaline-4:5-dicarboxylic acid melts at 281°C) due to ionic interactions, contrasting with the Boc-pyrrolidine’s likely lower thermal stability .

- Applications : Historically used in salt formation studies, whereas modern analogs target advanced materials or pharmaceuticals.

Biological Activity

Cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid is a compound with significant potential in medicinal chemistry due to its unique structural features. It contains a pyrrolidine ring with two carboxylic acid groups and a tert-butoxycarbonyl protecting group. This composition suggests various biological activities and applications in organic synthesis and drug development.

- Molecular Formula : C11H17NO6

- Molecular Weight : 259.26 g/mol

- CAS Number : 116724-80-2

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its derivatives and related compounds. The presence of the β-amino acid moiety and heterocyclic structures in similar compounds indicates potential antiviral, anti-inflammatory, and antibacterial properties.

Antiviral Activity

Research has shown that compounds with similar structures exhibit notable antiviral effects. For instance, derivatives containing β-amino acids have demonstrated activity against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV).

Table 1: Antiviral Activities of Related Compounds

| Compound Name | Activity | Reference |

|---|---|---|

| Compound A | Neuraminidase inhibitor | |

| Compound B | Anti-HSV-1 activity | |

| Compound C | Antiviral against TMV |

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or viral proteins, inhibiting their function and thereby preventing viral replication.

Case Studies

Several studies have focused on related compounds to elucidate their biological activities:

- Antiviral Efficacy : A study evaluated the antiviral efficacy of β-amino acid derivatives against TMV, demonstrating significant protective activity compared to commercial agents.

- Inhibitory Effects on Cancer Cells : Research involving similar pyrrolidine derivatives indicated potential inhibitory effects on cell proliferation in various cancer cell lines, suggesting a role in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.